molecular formula C25H28O8 B12729865 Tetrahydrocurcumin diacetate CAS No. 52199-86-7

Tetrahydrocurcumin diacetate

Cat. No.: B12729865
CAS No.: 52199-86-7
M. Wt: 456.5 g/mol
InChI Key: JCINEFFCWGNLKF-UHFFFAOYSA-N
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Description

Tetrahydrocurcumin diacetate is a derivative of tetrahydrocurcumin, which is a major active metabolite of curcuminThis compound is known for its enhanced bioavailability and stability compared to curcumin, making it a valuable compound in various scientific and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydrocurcumin diacetate can be synthesized through a series of chemical reactions starting from curcumin. The process typically involves the reduction of curcumin to tetrahydrocurcumin, followed by acetylation to form this compound. The reduction step can be achieved using hydrogenation with a palladium catalyst under mild conditions. The acetylation step involves the reaction of tetrahydrocurcumin with acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrocurcumin diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

Tetrahydrocurcumin diacetate has a wide range of scientific research applications due to its potent biological activities and improved stability. Some of the key applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its enhanced bioavailability and stability, making it more effective in therapeutic applications compared to curcumin and tetrahydrocurcumin. Its ability to undergo various chemical modifications also allows for the development of novel derivatives with improved properties .

Properties

CAS No.

52199-86-7

Molecular Formula

C25H28O8

Molecular Weight

456.5 g/mol

IUPAC Name

[4-[7-(4-acetyloxy-3-methoxyphenyl)-3,5-dioxoheptyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C25H28O8/c1-16(26)32-22-11-7-18(13-24(22)30-3)5-9-20(28)15-21(29)10-6-19-8-12-23(33-17(2)27)25(14-19)31-4/h7-8,11-14H,5-6,9-10,15H2,1-4H3

InChI Key

JCINEFFCWGNLKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)CCC(=O)CC(=O)CCC2=CC(=C(C=C2)OC(=O)C)OC)OC

Origin of Product

United States

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